molecular formula C7H14O2 B153666 Trideuteriomethyl hexanoate CAS No. 343785-54-6

Trideuteriomethyl hexanoate

Cat. No.: B153666
CAS No.: 343785-54-6
M. Wt: 133.2 g/mol
InChI Key: NUKZAGXMHTUAFE-BMSJAHLVSA-N
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Description

Trideuteriomethyl hexanoate is an ester compound characterized by the presence of a trideuteriomethyl group attached to a hexanoate moiety. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl hexanoate typically involves the esterification of hexanoic acid with trideuteriomethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Hexanoic acid+TrideuteriomethanolH2SO4Trideuteriomethyl hexanoate+H2O\text{Hexanoic acid} + \text{Trideuteriomethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Hexanoic acid+TrideuteriomethanolH2​SO4​​Trideuteriomethyl hexanoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions: Trideuteriomethyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield hexanoic acid and trideuteriomethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trideuteriomethyl group can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other substituents.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products:

    Hydrolysis: Hexanoic acid and trideuteriomethanol.

    Reduction: Hexanol and trideuteriomethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Trideuteriomethyl hexanoate is used in a variety of scientific research applications, including:

    Metabolic Studies: The deuterium labeling allows for the tracing of metabolic pathways in biological systems.

    Reaction Mechanism Studies: The isotopic labeling helps in understanding the mechanisms of chemical reactions by providing insights into the movement of atoms during the reaction.

    Pharmaceutical Research: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industrial Applications: The compound is used in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of trideuteriomethyl hexanoate involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteriomethyl group can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes leads to a decrease in reaction rate. This property is exploited in studies of reaction mechanisms and metabolic pathways to gain a deeper understanding of the processes involved.

Comparison with Similar Compounds

    Methyl hexanoate: Similar in structure but lacks the deuterium atoms, making it less useful for isotopic labeling studies.

    Ethyl hexanoate: Another ester with a similar structure but different alkyl group, used in flavor and fragrance industries.

    Trideuteriomethyl butanoate: A shorter-chain ester with similar isotopic labeling properties, used in similar research applications.

Uniqueness: Trideuteriomethyl hexanoate is unique due to its specific isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, making it a valuable tool in various fields of chemistry and biology.

Properties

IUPAC Name

trideuteriomethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKZAGXMHTUAFE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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